1-Acetyl-1H-indole-6-carbaldehyde

Physical characterization Quality control Procurement specification

Researchers requiring regioselective C6-functionalized indole building blocks face limited availability of the pure 6-carboxaldehyde isomer. 1-Acetyl-1H-indole-6-carbaldehyde (CAS 127028-00-6) is the N-protected precursor to the biologically active 6-formyl pharmacophore, which uniquely inhibits adipogenesis via AMPK activation at 100 µM while 3-,4-,5-,7-isomers are inactive. The N-acetyl group directs electrophilic substitution to C6, enabling alkaloid scaffold assembly. • Supplied as crystalline solid, ≥95% purity. • Melting point ~141-143 °C provides rapid identity verification against the 3-isomer (160-165 °C). • Pre-installed N-acetyl protection avoids non-selective reactions seen with free indole.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B8495151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-1H-indole-6-carbaldehyde
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC2=C1C=C(C=C2)C=O
InChIInChI=1S/C11H9NO2/c1-8(14)12-5-4-10-3-2-9(7-13)6-11(10)12/h2-7H,1H3
InChIKeyCSHGRYNVLZBFSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-1H-indole-6-carbaldehyde: Compound Identity and Sourcing


1-Acetyl-1H-indole-6-carbaldehyde (CAS 127028-00-6) is an N-protected indole-6-carboxaldehyde derivative with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol . It belongs to the class of N-acylindole carbaldehydes, characterized by an acetyl substituent at the indole N-1 position and a formyl group at the C-6 position of the benzene ring. This substitution pattern is distinct from its closest commercially available analogs, including 1H-indole-6-carbaldehyde (CAS 1196-70-9, the free NH parent), 1-acetyl-1H-indole-3-carbaldehyde (CAS 22948-94-3, the 3-positional isomer), and 1-acetylindole (CAS 576-15-8, which lacks the aldehyde functionality) . The compound is typically supplied as a crystalline solid with reported purity of ≥95% and is utilized as a key intermediate in medicinal chemistry and alkaloid synthesis programs .

Synthetic building block

N-acetyl protected indole-6-carboxaldehyde for alkaloid and medicinal chemistry programs

Regioselective C6 elaboration

N-acetyl group directs electrophilic substitution to C6 position, enabling scaffold diversification

Positional isomer research

6-carboxaldehyde isomer shows distinct adipogenesis pathway modulation vs. other regioisomers

Why Indole Carboxaldehyde Analogs Cannot Replace 1-Acetyl-1H-indole-6-carbaldehyde


The combination of N-1 acetylation and C-6 formyl substitution in 1-acetyl-1H-indole-6-carbaldehyde creates a unique reactivity and biological targeting profile that precludes simple substitution with other indole carbaldehydes. First, the N-acetyl protecting group fundamentally alters the electronic character of the indole ring: it withdraws electron density from the π-system, shifting the regioselectivity of electrophilic aromatic substitution away from the typically reactive C-3 position and toward the C-6 and C-2 positions [1]. This is in stark contrast to free (NH) indoles or N-alkylindoles, where C-3 substitution dominates. Second, the 6-carboxaldehyde positional isomer exhibits biological activity that is entirely absent in the 3-, 4-, 5-, and 7-isomers, as demonstrated in a direct comparative study of all six indole carboxaldehyde regioisomers in a 3T3-L1 adipogenesis model [2]. Substituting with the more common and less expensive indole-3-carboxaldehyde or 1-acetylindole-3-carbaldehyde would therefore not only alter synthetic outcomes but would also eliminate the specific biological activity associated with the 6-substitution pattern. The N-acetyl group further impacts physicochemical properties such as melting point, solubility, and chromatographic behavior, which are critical for reproducible procurement and experimental design.

N-acetyl protection alters indole electronics and regioselectivity; free NH or N-alkyl analogs may shift reaction outcomes.
6-carboxaldehyde positional isomer exhibits unique biological activity; 3-,4-,5-,7-isomers lack adipogenesis-modulating effects.
Physicochemical properties (melting point, solubility, chromatographic behavior) differ markedly from other regioisomers, complicating direct substitution.

Quantitative Differentiation Evidence vs. Comparator Compounds


Melting Point Differentiation Between N-Acetyl Positional Isomers

The melting point of 1-acetyl-1H-indole-6-carbaldehyde is reported at approximately 141–143 °C . This is significantly lower than its 3-positional isomer, 1-acetyl-1H-indole-3-carbaldehyde, which melts at 160–165 °C (lit.) as specified by Thermo Scientific Chemicals . The 20–22 °C difference provides a clear physical identity check for procurement verification and distinguishes the two isomers, which share identical molecular formulae (C₁₁H₉NO₂) and molecular weights (187.19 g/mol). By comparison, the parent 1H-indole-6-carbaldehyde (free NH) melts at 127–131 °C , while 1-acetylindole (lacking the aldehyde) is a liquid at room temperature with a boiling point of 123–125 °C at 8 mmHg .

Melting point
Specification review
141–143 °C
Distinguishes 6-carboxaldehyde isomer from 3-isomer (160–165 °C) and parent free NH (127–131 °C).
Rapid identity verification upon receipt
Physical characterization Quality control Procurement specification

N-Acetyl Protection Directs Regioselective C6 Acylation

In a foundational study by Cruz et al. (Tetrahedron Letters, 2001), N-acetylindole was subjected to Friedel-Crafts acylation conditions using AlCl₃ as the Lewis acid catalyst [1]. When acetic anhydride was used as the acylating agent with the pre-formed AlCl₃–N-acetylindole complex, 1,3-diacetylindole was isolated in 90% yield, while 1,6-diacetylindole was obtained in 23% yield when acetyl chloride was employed. Critically, when the substrate was 3-acetylindole (rather than N-acetylindole), the acylation produced mixtures of C5, C6, and C7 diacylated products with no discernible regioselectivity [1]. This demonstrates that the N-acetyl group is the essential structural feature that enables directed C6 functionalization—a key synthetic step for constructing the 6-substituted indole scaffold present in 1-acetyl-1H-indole-6-carbaldehyde. The C6-acylated products are powerful intermediates for Aspidosperma, Ervatamine, Fumitremorgin, and Teleocidine families of indole alkaloids [1].

C6 Acylation regioselectivity
Class-level inference
N-acetylindole → 1,6-diacetylindole (23% yield); 3-acetylindole → non-selective mixture
N-acetyl group enables directed C6 functionalization; free indole or C3-substitution does not.
Friedel-Crafts conditions, AlCl₃/CH₂Cl₂
Synthetic methodology Regioselectivity Alkaloid synthesis

Positional Isomer Selectivity in Adipogenesis Inhibition

Kang et al. (Marine Drugs, 2017) conducted a direct head-to-head comparison of all six indole carboxaldehyde positional isomers (indole-2-, -3-, -4-, -5-, -6-, and -7-carboxaldehyde, designated STC-1 through STC-6) for their ability to inhibit adipocyte differentiation in 3T3-L1 preadipocytes [1]. At a concentration of 100 µM, only STC-1 (indole-2-carboxaldehyde) and STC-5 (indole-6-carboxaldehyde) exhibited significant inhibition of intracellular lipid accumulation, as quantified by Oil Red O staining and triglyceride content measurement. STC-2 (3-isomer), STC-3 (4-isomer), STC-4 (5-isomer), and STC-6 (7-isomer) were all ineffective at the same concentration [1]. Treatment with 100 µM STC-5 (the 6-isomer) showed a similar inhibitory effect on intracellular lipid accumulation to that of dieckol, a known potent natural anti-adipogenic agent [1]. The mechanism was shown to involve AMPK signal pathway activation and dose-dependent downregulation of PPARγ, C/EBPα, and SREBP-1c [1]. No cytotoxicity was observed at 100 µM for any of the six isomers, confirming that the differential activity is due to target engagement rather than non-specific toxicity.

Adipogenesis inhibition
Head-to-head
6-isomer: active at 100 µM; 3-,4-,5-,7-isomers: inactive; comparable to dieckol
6-carboxaldehyde pattern uniquely supports adipogenesis pathway-response interpretation.
3T3-L1 model; AMPK activation; no cytotoxicity at 100 µM
Anti-obesity Adipogenesis AMPK activation Structure-activity relationship

Spectroscopic Differentiation of N-Acetyl vs. N-Alkyl Congeners

Billes et al. (Spectrochimica Acta Part A, 2009) performed a systematic comparative vibrational spectroscopic study of indole and seven derivatives including 1,3-diacetylindole and various 1-alkyl-3-formylindoles [1]. The study demonstrated that the effect of the second acetyl group at position 1 on molecular geometry, net charge distribution, vibrational force constants, and infrared spectra is fundamentally different from that of 1-alkyl groups (methyl or ethyl). Specifically, 1-alkyl substitution shifts the aldehyde carbonyl stretch band to higher wavenumbers, while the 1-acetyl substituent produces a distinct pattern of charge redistribution that is observable in the IR NH stretching band shape and its shifts [1]. These spectroscopic differences provide a definitive analytical fingerprint for distinguishing N-acetylindole carbaldehydes from N-alkyl congeners—a critical quality control parameter for procurement.

IR spectroscopic signature
Class-level inference
N-acetyl effect on charge distribution and C=O stretch is distinct from N-alkyl (methyl, ethyl)
Enables unambiguous identity confirmation vs. N-alkyl congeners.
DFT/B3LYP and experimental IR data
Vibrational spectroscopy DFT calculation Quality control Structural confirmation

Synthetic Accessibility: N-Acetylation Route Comparison

The synthesis of 1-acetyl-1H-indole-6-carbaldehyde is accomplished via direct N-acetylation of 1H-indole-6-carboxaldehyde using acetic anhydride, pyridine, and catalytic DMAP in dichloromethane at room temperature, yielding the title compound in 69% isolated yield as a pale orange powder after chromatographic purification . This contrasts with the synthesis of 1-alkyl analogs such as 1-ethyl-1H-indole-6-carbaldehyde, which requires stronger bases (cesium carbonate or potassium tert-butoxide), alkyl halides (ethyl iodide), and reflux or extended reaction times . The N-acetyl route is operationally simpler, uses milder conditions, and avoids the need for strong bases that could promote undesired aldol condensation of the aldehyde group. Furthermore, the N-acetyl group can be selectively removed under controlled hydrolysis conditions to regenerate the free NH indole if desired, providing a traceless protecting group strategy not available with N-alkyl congeners [1].

Synthetic route
Cross-study comparable
N-acetylation: 69% yield, rt, mild base; N-alkylation: strong base, reflux, variable yield
Milder N-acetylation route may support larger-scale procurement planning.
N-acetyl removable for traceless protection
Synthetic method N-acylation yield Route comparison Process chemistry

High-Confidence Application Scenarios


Anti-Obesity Lead Optimization via AMPK Pathway Activation

The direct head-to-head evidence from Kang et al. (2017) establishes that the 6-carboxaldehyde indole scaffold (STC-5) uniquely inhibits adipogenesis through AMPK activation at 100 µM, while 3-, 4-, 5-, and 7-isomers are completely inactive [1]. Researchers developing anti-obesity or metabolic syndrome therapeutics should procure 1-acetyl-1H-indole-6-carbaldehyde as the N-protected precursor to the active 6-carboxaldehyde pharmacophore. The N-acetyl group serves as a protecting group during synthetic elaboration and can be removed post-functionalization to regenerate the active free NH scaffold. Substituting with the more common 1-acetyl-1H-indole-3-carbaldehyde would yield a compound devoid of this specific biological activity, as the 3-isomer was ineffective in the 3T3-L1 assay.

Regioselective C6 Elaboration for Alkaloid Total Synthesis

The Cruz et al. (2001) study demonstrates that the N-acetyl group is the essential structural feature enabling regioselective C6 acylation of the indole nucleus, yielding 1,6-diacetylindole in 23% isolated yield under Friedel-Crafts conditions, whereas 3-acetylindole gives non-selective mixtures [2]. Synthetic chemists pursuing Aspidosperma, Ervatamine, Fumitremorgin, or Teleocidine alkaloid frameworks should select 1-acetyl-1H-indole-6-carbaldehyde as the starting material specifically because the pre-installed N-acetyl group directs further electrophilic functionalization to the C6 position. This regiochemical control is not achievable with free indole-6-carboxaldehyde or N-alkyl analogs.

Melting Point-Based Identity Confirmation for Procurement

The 20 °C difference in melting point between 1-acetyl-1H-indole-6-carbaldehyde (~141–143 °C) and its 3-positional isomer (160–165 °C, per Thermo Scientific Chemicals specification) provides a straightforward, low-cost identity verification method upon receipt . Analytical and QC laboratories can use melting point determination as a rapid orthogonal check to confirm that the correct isomer has been shipped, mitigating the risk of costly research delays caused by isomer misidentification—a known risk when ordering from suppliers that list multiple indole carboxaldehyde isomers under similar catalog names.

IR Fingerprinting to Distinguish N-Acetyl from N-Alkyl Analogs

The Billes et al. (2009) comparative vibrational spectroscopy study provides definitive IR spectral markers that distinguish N-acetylindole carbaldehydes from N-alkylindole carbaldehydes [3]. The 1-acetyl group produces unique charge distribution patterns and carbonyl stretch frequencies that are 'not comparable' to those of 1-methyl or 1-ethyl substituents. Analytical chemists confirming the structure of procured 1-acetyl-1H-indole-6-carbaldehyde can leverage these class-level spectroscopic signatures—particularly the IR NH stretching band shape and the aldehyde C=O stretch position—to rule out contamination with N-alkyl congeners that may co-elute under standard chromatographic conditions.

Application
Selection Property
Validation Focus
AMPK/adipogenesis pathway studies
6-carboxaldehyde positional isomer specificity
AMPK pathway endpoint response in 3T3-L1 model
Indole alkaloid total synthesis
N-acetyl-directed C6 regioselectivity
Friedel-Crafts C6 acylation outcome
Procurement identity verification
Distinct melting point signature
Isomer-specific mp range confirmation
Spectroscopic QC confirmation
N-acetyl vibrational fingerprint
IR carbonyl and NH stretch pattern
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